molecular formula C8H7N3O2 B13208491 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13208491
M. Wt: 177.16 g/mol
InChI Key: ABMBCGLFZVSKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a fused imidazo[1,5-a]pyrimidine heterocyclic core, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases and its presence in pharmacologically active molecules . The scaffold is known to be synthesized via cyclization reactions, such as those between amine-containing precursors and 1,3-dicarbonyl compounds . Researchers value this specific carboxylic acid derivative for its potential as a versatile building block in organic synthesis. The carboxylic acid functional group at the 6-position allows for further derivatization, enabling the creation of amides, esters, and other molecular hybrids for various investigative applications. Compounds based on the imidazo[1,5-a]pyrimidine architecture have been studied for a wide spectrum of biological activities, including potential use as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(10-5)4-9-7(11)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

ABMBCGLFZVSKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of functionalized imidazopyrimidine derivatives .

Scientific Research Applications

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo[1,5-a]pyrimidine 2-CH₃, 6-COOH Intermediate for DPP-4 inhibitors
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 2-NH₂, 6-CONH₂ Anticancer agents (e.g., compound 5l with IC₅₀ = 1.2–3.8 μM)
2-(4-Isopropoxyphenyl)-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxylic acid Triazolo[1,5-a]pyrimidine 2-Aryl, 7-oxo, 6-COOH Xanthine oxidase inhibitor (23× potency vs. allopurinol)
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo[1,5-a]pyrimidine 3-Br, 2-CH₃, 6-COOH Structural analog for drug discovery

Key Observations :

  • Core Heterocycle : Pyrazolo-pyrimidines (two nitrogen atoms in the five-membered ring) vs. triazolo-pyrimidines (three nitrogen atoms). Triazolo derivatives exhibit broader pharmacological versatility .
  • Substituent Effects: 2-Methyl (pyrazolo): Enhances metabolic stability for diabetes drug intermediates . 2-Amino (triazolo): Improves antiproliferative activity in cancer cells . 6-Carboxylic Acid: Critical for binding to enzymes (e.g., DPP-4, xanthine oxidase) .

Table 2: Pharmacological Profiles

Compound Class Target Activity Potency/IC₅₀ Mechanism/Application
Pyrazolo-pyrimidine-6-COOH DPP-4 inhibition N/A (Intermediate for Anagliptin) Diabetes therapy
Triazolo-pyrimidine-6-CONH₂ Antiproliferative 1.2–3.8 μM (vs. MCF-7, HeLa cells) Disrupts tubulin polymerization
Triazolo-pyrimidine-7-oxo Xanthine oxidase inhibition IC₅₀ = 0.03 μM (vs. 0.68 μM allopurinol) Treats hyperuricemia/gout
Triazolo-pyrimidine-sulfamoyl Antimicrobial MIC = 8–32 μg/mL (vs. S. aureus) Binds to bacterial enzymes

Key Findings :

  • Triazolo-pyrimidines dominate in therapeutic applications due to their adaptable scaffold. For example, 2-amino-triazolo-carboxamide derivatives show potent cytotoxicity by targeting microtubules .
  • Pyrazolo-pyrimidines are primarily intermediates (e.g., for Anagliptin) but lack direct activity data in the evidence .

Optimization Insights :

  • Triazolo-pyrimidines benefit from one-pot multi-component reactions, enabling rapid diversification .
  • Pyrazolo-pyrimidines require stepwise cyclization and hydrolysis but achieve high purity .

Biological Activity

Antimicrobial Activity

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid has demonstrated notable antimicrobial properties. While specific data on this exact compound is limited, structurally similar imidazopyrimidine derivatives have shown significant activity against various microbial strains.

Anticancer Properties

Research into the anticancer potential of this compound and its derivatives has yielded promising results. Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines.

Case Study: Colorectal Cancer

A study focusing on structurally similar compounds found significant activity against colorectal cancer cell lines. For instance, a related compound showed the following IC50 values:

Cell LineIC50 (nM)
HCT11660.0
SW62060.0
CT2645.5
SW48064.5
DLD-1135.5
HCT-1561.0
HT2971.0

These results suggest that this compound and its derivatives could be promising candidates for colorectal cancer treatment .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in the context of tubulin polymerization. While specific data on this exact compound is not available, structurally similar compounds have demonstrated significant inhibitory activity .

Tubulin Polymerization Inhibition

A study on related compounds revealed:

  • IC50 value for tubulin polymerization inhibition: 1.68 μM
  • For comparison, the standard compound nocodazole had an IC50 of 1.99 μM in the same assay

This suggests that this compound and its derivatives could potentially disrupt microtubule dynamics, a mechanism often exploited in cancer therapy.

Cell Cycle Effects

Research on structurally similar compounds has shown that they can induce cell cycle arrest, particularly in the G2/M phase. For example, at a concentration of 2 μM, a related compound caused accumulation of A549 cells in the G2/M phase of the cell cycle .

Structure-Activity Relationship (SAR)

Studies on similar compounds have provided insights into the structure-activity relationship of this class of molecules:

  • The presence of electron-donating substituents on the phenyl portion of the benzimidazole group tends to increase activity .
  • Compounds with an unsubstituted phenyl ring at the C2 position of the imidazopyridine system generally display the greatest potency .
  • The placement of an aliphatic group on the imidazole nitrogen and the replacement of imidazole with an amide or ester group can lead to a loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.